molecular formula C24H20Cl2N2O2 B11213261 9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11213261
M. Wt: 439.3 g/mol
InChI Key: FBNCKCALIKJOOQ-UHFFFAOYSA-N
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Description

9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with a fused pyrazolo-benzoxazine ring system. Let’s break down its structure:

    9-Chloro: Indicates a chlorine atom at the 9th position.

    5-(2-chlorophenyl): A chlorophenyl group attached at the 5th position.

    2-(4-ethoxyphenyl): An ethoxyphenyl group at the 2nd position.

    1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The core structure, which combines a pyrazole ring (pyrazolo) and a benzoxazine ring.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the fusion of a pyrazole ring with a benzoxazine ring. Industrial production methods likely rely on efficient and scalable synthetic pathways.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative processes could modify the chloro or ethoxy groups.

    Reduction: Reduction reactions might reduce the nitro group (if present) or other functional groups.

    Substitution: Substituents on the phenyl rings can be replaced using appropriate reagents.

    Cyclization: Intramolecular cyclization reactions could form other heterocyclic derivatives.

Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered substitution patterns or additional rings.

Scientific Research Applications

Research on this compound spans several fields:

    Chemistry: Investigating its reactivity, stability, and novel derivatives.

    Biology: Assessing its biological activity, such as potential as a drug candidate.

    Medicine: Exploring its pharmacological properties, toxicity, and therapeutic potential.

    Industry: Considering applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive due to limited data. if this compound exhibits biological activity, it likely interacts with specific molecular targets (e.g., receptors, enzymes) or modulates cellular pathways.

Comparison with Similar Compounds

While direct comparisons are challenging without more information, we can highlight its uniqueness within the pyrazolo-benzoxazine family. Similar compounds may include other pyrazole-fused heterocycles, but this specific combination of substituents distinguishes it.

: Example reference. : Another reference.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

9-chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20Cl2N2O2/c1-2-29-17-10-7-15(8-11-17)21-14-22-19-13-16(25)9-12-23(19)30-24(28(22)27-21)18-5-3-4-6-20(18)26/h3-13,22,24H,2,14H2,1H3

InChI Key

FBNCKCALIKJOOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl

Origin of Product

United States

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